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molecular formula C11H11NO2 B182263 2,3-Dimethyl-1H-indole-7-carboxylic acid CAS No. 103986-07-8

2,3-Dimethyl-1H-indole-7-carboxylic acid

Cat. No. B182263
M. Wt: 189.21 g/mol
InChI Key: ITMIUTVFOTYMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770667B1

Procedure details

To a suspension of 2-hydrazinobenzoic acid hydrochloride (2.0 g) in acetic acid (8 ml) was added dropwise a solution of 2-butanone (0.9 ml) in acetic acid (2 ml), and the resultant mixture was heated at 80° C. for one hour. After 6N-hydrochloric acid (8 ml) was added to the reaction mixture, the mixture was heated at 100° C. for 5 hours. The mixture was diluted with water (18 ml), and allowed to cool to 40° C. The resultant precipitate was collected by filtration, washed with a small amount of diisopropyl ether and dried in vacuo to give 2,3-dimethyl-1H-indole-7-carboxylic acid (0.78 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH:2]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])N.[CH3:13][C:14](=O)[CH2:15][CH3:16].Cl>C(O)(=O)C.O>[CH3:13][C:14]1[NH:2][C:4]2[C:12]([C:15]=1[CH3:16])=[CH:11][CH:10]=[CH:9][C:5]=2[C:6]([OH:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.N(N)C1=C(C(=O)O)C=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
18 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 40° C
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
washed with a small amount of diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=C(C=CC=C2C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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